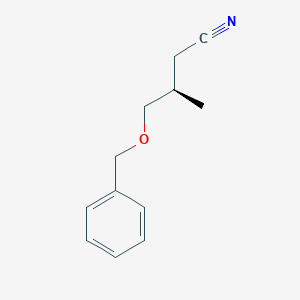

(R)-4-(benzyloxy)-3-methylbutanenitrile

CAS No.:

Cat. No.: VC17512332

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | (3R)-3-methyl-4-phenylmethoxybutanenitrile |

| Standard InChI | InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3/t11-/m1/s1 |

| Standard InChI Key | ODWXJGOOONGCCG-LLVKDONJSA-N |

| Isomeric SMILES | C[C@H](CC#N)COCC1=CC=CC=C1 |

| Canonical SMILES | CC(CC#N)COCC1=CC=CC=C1 |

Introduction

(R)-4-(benzyloxy)-3-methylbutanenitrile is a chiral organic compound characterized by the presence of a benzyloxy group and a nitrile functional group. Its molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol . This compound is significant in organic synthesis and medicinal chemistry due to its chiral center, which influences its reactivity and biological activity.

Synthesis Methods

The synthesis of (R)-4-(benzyloxy)-3-methylbutanenitrile typically involves starting materials such as 3-methylbutyronitrile and benzyl alcohol. The process often includes nucleophilic substitution reactions under specific conditions to favor the formation of the desired product. Industrial applications may utilize continuous flow reactors to optimize reaction conditions and improve yield.

Synthesis Steps

-

Starting Materials: 3-methylbutyronitrile and benzyl alcohol.

-

Reaction Type: Nucleophilic substitution.

-

Conditions: Specific conditions to favor the desired product.

-

Industrial Scale: Continuous flow reactors for optimization.

Applications and Biological Activity

(R)-4-(benzyloxy)-3-methylbutanenitrile serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring chirality. Its chirality allows it to participate in asymmetric synthesis, influencing the stereochemistry of subsequent reactions. This property is valuable in pharmaceutical applications where enantiomeric purity is crucial for biological activity.

Potential Applications

| Field | Description |

|---|---|

| Organic Synthesis | Intermediate for complex molecules requiring chirality |

| Medicinal Chemistry | Asymmetric synthesis for pharmaceutical applications |

| Biological Activity | Potential therapeutic effects due to its stereochemistry |

Comparison with Similar Compounds

(R)-4-(benzyloxy)-3-methylbutanenitrile is distinct from its enantiomer, (S)-4-(benzyloxy)-3-methylbutanenitrile, due to its stereochemistry, which affects its biological activity. Other compounds like 4-(benzyloxy)-2-methylbutanenitrile and 3-(benzyloxy)propionitrile differ in carbon chain length and may exhibit different reactivity and pharmacokinetic properties.

Comparison Table

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| (S)-4-(benzyloxy)-3-methylbutanenitrile | Enantiomer with opposite configuration | Different biological activity due to stereochemistry |

| 4-(benzyloxy)-2-methylbutanenitrile | Variation in carbon chain length | Potentially different reactivity and properties |

| 3-(benzyloxy)propionitrile | Shorter carbon chain | May exhibit different pharmacokinetic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume